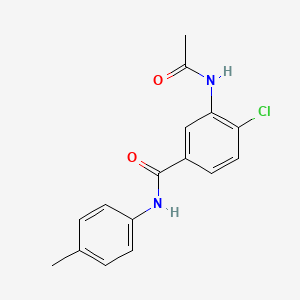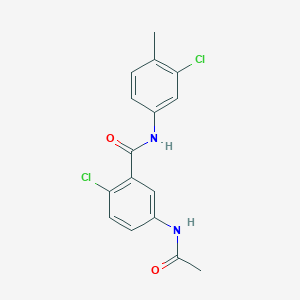
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied for its potential application in the treatment of type 2 diabetes. This compound belongs to the class of pyrazole-carboxamides and has been found to be an effective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors involves the inhibition of the enzyme dipeptidyl peptidase-4 (3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide). This enzyme is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, the levels of these hormones in the blood are increased, which leads to an increase in insulin secretion and a decrease in glucagon secretion. This results in a reduction in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors have been extensively studied. These compounds have been found to be effective in reducing blood glucose levels, improving beta-cell function, and reducing insulin resistance. In addition, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors have been found to have beneficial effects on cardiovascular health by reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors is that they are relatively safe and well-tolerated. However, one of the limitations of these compounds is that they may not be effective in all patients with type 2 diabetes. In addition, the long-term effects of these compounds on cardiovascular health are still being studied.
Zukünftige Richtungen
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors. One area of research is the development of more potent and selective inhibitors of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. Another area of research is the investigation of the long-term effects of these compounds on cardiovascular health. In addition, there is a need for more studies to determine the optimal dosing and administration of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors in patients with type 2 diabetes.
In conclusion, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, or 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitor, is a chemical compound that has shown promise in the treatment of type 2 diabetes. This compound has been found to be effective in reducing blood glucose levels and improving beta-cell function. However, more research is needed to determine the long-term effects of these compounds on cardiovascular health and to develop more potent and selective inhibitors of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide.
Synthesemethoden
The synthesis of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been reported in various scientific literature. The most commonly used method involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine in the presence of acetic acid to yield the intermediate 3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate and acetic acid to produce the final product, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
The 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitor has been extensively studied for its potential application in the treatment of type 2 diabetes. The compound has been found to be effective in reducing blood glucose levels by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). In addition, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibitors have been found to have beneficial effects on cardiovascular health by reducing inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-8-12(10-16(15)24-2)17-14(18(19)22)11-21(20-17)13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBNMCOFJIQZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3,4-Dimethoxy-phenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid amide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)

![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)


![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)
![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)


![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)

![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)